3-(1,3-Benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Description
3-(1,3-Benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a benzodioxole moiety, a methylpyridine group, and a tetrahydropyrazolopyridine core
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-3-2-4-15(21-13)10-24-8-7-17-16(11-24)20(23-22-17)14-5-6-18-19(9-14)26-12-25-18/h2-6,9H,7-8,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASKCFQFVGJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Tetrahydropyrazolopyridine Core: This step may involve the condensation of hydrazine derivatives with pyridine aldehydes under acidic or basic conditions.
Attachment of the Methylpyridine Group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the pyridine ring or the pyrazole core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific application. For instance, in a medicinal context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- 3-(1,3-Benzodioxol-5-yl)-5-(methylpyridin-3-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-yl)-5-[(6-methylpyridin-2-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
